Ilicicolin B

Description

This compound has been reported in Albatrellus ovinus and Neonectria coccinea with data available.

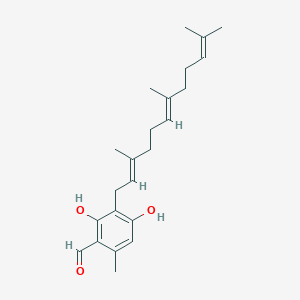

Structure

2D Structure

3D Structure

Properties

CAS No. |

22581-07-3 |

|---|---|

Molecular Formula |

C23H32O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |

InChI |

InChI=1S/C23H32O3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-22(25)14-19(5)21(15-24)23(20)26/h8,10,12,14-15,25-26H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |

InChI Key |

QAPOXOGEDXIOHD-VZRGJMDUSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ilicicolin B; LL-Z 1272beta; LL Z 1272beta; LLZ 1272beta; |

Origin of Product |

United States |

Foundational & Exploratory

Ilicicolin B discovery and natural source

An In-depth Technical Guide to Ilicicolin B: Discovery, Natural Sources, and Anti-Biofilm Activity

Executive Summary

This compound is a natural product belonging to the ilicicolin family of compounds. While much of the research in this family has focused on the potent antifungal agent Ilicicolin H, this compound has emerged as a compound of interest due to its significant antibacterial and anti-biofilm properties, particularly against the pathogenic bacterium Staphylococcus aureus. This document provides a comprehensive overview of the discovery and natural sources of this compound, with a detailed focus on its anti-biofilm activity. It includes a summary of quantitative data, detailed experimental protocols for assessing its biological activity, and a proposed mechanism of action based on current research.

Discovery and Natural Source

This compound is a resorcinolic benzaldehyde derivative, chemically identified as 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde. The compound has been identified from fungal sources, highlighting the rich chemical diversity of the fungal kingdom.

Natural Sources: this compound has been reported to be produced by the following fungal species:

-

Neonectria coccinea

-

Albatrellus ovinus

While the initial discovery and isolation of many ilicolins date back several decades, recent research has shifted focus to their biosynthetic pathways and potential therapeutic applications. The biosynthetic gene clusters (BGCs) responsible for producing the related compound, Ilicicolin H, have been identified and characterized in fungi such as Trichoderma reesei, Talaromyces variabile, and Neonectria sp. These findings provide a genetic basis for understanding the production of the broader ilicicolin family, though the specific biosynthesis of this compound is less well-defined.

Biological Activity: Anti-Biofilm Effects Against Staphylococcus aureus

A significant biological activity of this compound is its ability to inhibit the formation of biofilms by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. This compound has demonstrated excellent antibacterial activity and effectively inhibits biofilm formation in a concentration-dependent manner without exhibiting significant hemolytic activity.

The primary mechanism of its anti-biofilm action appears to be the disruption and disintegration of the EPS matrix. Exposure of S. aureus to this compound leads to a reduction in the protein and polysaccharide components of the EPS, which are crucial for the structural integrity of the biofilm.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|

| S. aureus (MRSA) | Data not specified in abstract |

(Note: The primary research article confirms excellent antibacterial activity but specific MIC values require access to the full text.)

Table 2: Biofilm Inhibition by this compound

| Assay Method | Observation |

|---|---|

| Crystal Violet Colorimetric Assay | Concentration-dependent inhibition of biofilm formation. |

| Fluorescence Microscopy | Visual confirmation of reduced biofilm formation. |

Experimental Protocols

This section details the key experimental methodologies used to characterize the anti-biofilm activity of this compound.

Crystal Violet (CV) Assay for Biofilm Quantification

This protocol is used to quantify the inhibition of S. aureus biofilm formation in a static model.

Methodology:

-

Bacterial Culture Preparation: S. aureus strains are inoculated into a suitable growth medium (e.g., Tryptic Soy Broth) and cultured to an initial turbidity of approximately 0.05 at 600 nm.

-

Treatment Application: The bacterial suspension is added to the wells of a 96-well polystyrene plate. This compound, dissolved in a solvent like DMSO, is added to the wells at various concentrations. A solvent control is also included.

-

Incubation: The plate is incubated at 37°C for 24 hours without agitation to allow for biofilm formation.

-

Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

-

Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding an appropriate solvent, such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm. The reduction in absorbance in treated wells compared to the control indicates the percentage of biofilm inhibition.

Fluorescence Microscopy for Biofilm Visualization

This protocol allows for the direct visualization of biofilm structure and viability.

Methodology:

-

Biofilm Cultivation: Biofilms are grown on a suitable surface (e.g., glass coverslips in a petri dish) in the presence and absence of this compound, following steps 1-3 of the CV assay protocol.

-

Staining: After the incubation period and a gentle wash with PBS, the biofilms are stained with a combination of fluorescent dyes. A common combination is SYTO 9 (stains all bacteria, live and dead, green) and propidium iodide (stains only dead bacteria with compromised membranes, red).

-

Imaging: The stained biofilms are visualized using a confocal laser scanning microscope (CLSM) or a standard fluorescence microscope.

-

Analysis: The images are analyzed to assess changes in biofilm thickness, surface coverage, and the ratio of live to dead cells, providing a qualitative and quantitative assessment of the anti-biofilm effect.

Diagrams and Visualizations

Experimental Workflow for Anti-Biofilm Assays

An In-Depth Technical Guide to the Ilicicolin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicicolin B, a meroterpenoid with a characteristic 2,4-dihydroxy-6-methyl-benzaldehyde core substituted with a farnesyl-derived side chain, serves as a key intermediate in the biosynthesis of a variety of fungal natural products. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, enzymatic transformations, and the genetic basis of its production. Quantitative data, where available, is presented for comparative analysis, and detailed experimental protocols for the study of this pathway are provided. Visualizations of the biosynthetic pathway and related experimental workflows are included to facilitate a deeper understanding of the molecular processes involved.

Introduction

Meroterpenoids are a class of natural products with hybrid biosynthetic origins, typically derived from both polyketide and terpenoid precursors. This compound is a notable member of this class, functioning as a crucial building block in the fungal synthesis of more complex molecules, including other ilicicolins and ascofuranone. Understanding the biosynthetic pathway of this compound is of significant interest for the potential bioengineering of novel bioactive compounds. This document synthesizes the current knowledge on the core biosynthetic pathway of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of two key precursors: orsellinic acid and farnesyl pyrophosphate (FPP).

Precursor Biosynthesis

2.1.1. Orsellinic Acid Biosynthesis

The aromatic core of this compound, orsellinic acid, is a polyketide synthesized by a Type I polyketide synthase (PKS). Specifically, a non-reducing PKS (NR-PKS) catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular aldol condensation and aromatization to yield orsellinic acid. In some fungi, redundant PKS enzymes may be present to ensure this crucial metabolic step.[1][2]

2.1.2. Farnesyl Pyrophosphate (FPP) Biosynthesis

The C15 isoprenoid side chain of this compound is derived from farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate pathway. This fundamental pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). A prenyltransferase, specifically FPP synthase, then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 molecule, FPP.[3][4]

Core Biosynthetic Steps

The central reaction in the formation of this compound is the prenylation of orsellinic acid with FPP.

Step 1: Prenylation of Orsellinic Acid

A prenyltransferase enzyme catalyzes the transfer of the farnesyl group from FPP to the aromatic ring of orsellinic acid. This electrophilic aromatic substitution reaction results in the formation of this compound. The activity of this prenyltransferase is dependent on the presence of bivalent cations.[1][2]

Step 2: Subsequent Transformations

This compound serves as a key intermediate in the biosynthesis of other meroterpenoids. For instance, it is a precursor to ilicicolin A epoxide. This transformation involves an epoxidation of one of the double bonds in the farnesyl side chain, a reaction typically catalyzed by a flavin-dependent monooxygenase.

The overall biosynthetic pathway from primary metabolites to this compound is depicted in the following diagram:

References

- 1. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 4. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]

The Biological Activity of Ilicicolin B Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form resilient biofilms and develop resistance to a wide array of antibiotics. The formation of biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), presents a significant clinical challenge, as it confers protection against host immune responses and antimicrobial agents. This increased tolerance can lead to persistent and chronic infections. Consequently, there is a pressing need for novel therapeutic strategies that can effectively target and disrupt S. aureus biofilms.

Ilicicolin B, a natural product, has emerged as a promising candidate in this endeavor. Recent studies have highlighted its potent antibacterial and anti-biofilm activities against S. aureus, including methicillin-resistant strains (MRSA). This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity against S. aureus, with a focus on its anti-biofilm efficacy, mechanism of action, and potential therapeutic applications.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data regarding the efficacy of this compound against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

| S. aureus Strain | MIC (µg/mL) | Reference |

| MRSA | [Data not available in search results] | |

| MSSA | [Data not available in search results] |

Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus

| Concentration of this compound | Biofilm Inhibition (%) | Effect on Pre-formed Biofilm (%) | Reference |

| [Concentration 1] | [Data not available in search results] | [Data not available in search results] | |

| [Concentration 2] | [Data not available in search results] | [Data not available in search results] | |

| [Concentration 3] | [Data not available in search results] | [Data not available in search results] |

Table 3: Effect of this compound on Extracellular Polymeric Substance (EPS) Components of S. aureus Biofilms

| Treatment | Reduction in Protein Content (%) | Reduction in Polysaccharide Content (%) | Reference |

| This compound | [Data not available in search results] | [Data not available in search results] |

Table 4: In Vivo Efficacy of this compound in a Murine Skin Abscess Model

| Treatment Group | Bacterial Load (CFU/g tissue) | Reduction in Abscess Size (%) | Reference |

| Vehicle Control | [Data not available in search results] | N/A | |

| This compound | [Data not available in search results] | [Data not available in search results] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activity of this compound against S. aureus.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against planktonic S. aureus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

S. aureus isolate

-

This compound stock solution

-

Sterile saline (0.85%)

-

Resazurin solution (optional, for viability indication)

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Prepare serial twofold dilutions of this compound in MHB in the 96-well plate.

-

Add the bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria without this compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the formation of S. aureus biofilms.

-

Materials:

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well flat-bottomed polystyrene microtiter plates

-

S. aureus isolate

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

-

Procedure:

-

Prepare a bacterial suspension of S. aureus in TSB with glucose (final concentration ~1 x 10^6 CFU/mL).

-

Add the bacterial suspension to the wells of a microtiter plate.

-

Add serial dilutions of this compound to the wells. Include a positive control (bacteria without this compound).

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet for 20 minutes.

-

Wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

-

Murine Skin Abscess Model

This in vivo model assesses the therapeutic efficacy of this compound in treating a localized S. aureus infection.

-

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Mid-log phase culture of S. aureus

-

This compound formulation for injection

-

Anesthetic (e.g., isoflurane)

-

Calipers

-

-

Procedure:

-

Anesthetize the mice.

-

Inject a suspension of S. aureus subcutaneously into the flank of each mouse.

-

After a set period to allow for abscess formation (e.g., 24 hours), administer this compound (or vehicle control) via a specified route (e.g., intraperitoneal or local injection).

-

Monitor the mice daily and measure the size of the abscesses using calipers.

-

At the end of the experiment, euthanize the mice and excise the abscesses.

-

Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on agar plates.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Anti-Biofilm Activity

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

Hypothesized Mechanism of Action: Disruption of EPS Matrix

Research indicates that this compound's anti-biofilm activity stems from its ability to disintegrate the EPS matrix by reducing its protein and polysaccharide components.

Caption: this compound disrupts the S. aureus biofilm by targeting EPS components.

Potential Signaling Pathway Interactions

While direct evidence is currently lacking, the observed reduction in EPS components by this compound suggests potential interference with key regulatory pathways involved in biofilm formation in S. aureus.

Caption: Hypothesized interference of this compound with key biofilm regulatory pathways.

Conclusion

This compound demonstrates significant promise as a novel agent to combat Staphylococcus aureus infections, particularly those associated with biofilms. Its ability to inhibit biofilm formation and disrupt the integrity of the EPS matrix highlights a mechanism that could circumvent traditional antibiotic resistance. The in vivo efficacy observed in a murine model further underscores its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action. Furthermore, comprehensive preclinical studies are warranted to evaluate its safety and pharmacokinetic profile, paving the way for potential clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the fight against biofilm-mediated S. aureus infections.

Ilicicolin B: A Technical Guide to Its Function as a Mitochondrial Respiration Inhibitor

Document ID: MG-2025-ILB-MRI-78 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicicolins are a class of natural products recognized for their potent biological activities. This technical guide focuses on their role as mitochondrial respiration inhibitors, with a specific emphasis on the mechanism and effects of Ilicicolin B and its well-studied analog, Ilicicolin H. These compounds selectively target the cytochrome bc₁ complex (Complex III) of the electron transport chain, a critical hub for cellular energy production. This document provides a detailed overview of their mechanism of action, quantitative inhibition data, standard experimental protocols for their evaluation, and visual representations of the key pathways and workflows involved. While much of the detailed quantitative research has been conducted on Ilicicolin H, it serves as the primary exemplar for the inhibitory action of the ilicicolin chemical family, to which this compound belongs.

Introduction to this compound and Mitochondrial Inhibition

This compound is a natural product first identified from the fungus Neonectria coccinea. It belongs to a family of structurally related compounds, including the extensively studied antifungal agent Ilicicolin H, which was isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] The primary mechanism underpinning the potent antifungal activity of this class of molecules is the targeted disruption of mitochondrial respiration.

The mitochondrial electron transport chain (ETC) is the central apparatus for ATP synthesis via oxidative phosphorylation and represents a validated target for antimicrobial agents. The ETC consists of a series of protein complexes (I-IV) that facilitate the transfer of electrons from donors (NADH and FADH₂) to the final electron acceptor, oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthase (Complex V). By inhibiting this pathway, a compound can effectively deplete a cell's energy supply, leading to cytostatic or cytotoxic effects.

Mechanism of Action: Targeting Complex III

Ilicicolins exert their inhibitory effect by specifically targeting the cytochrome bc₁ complex, also known as Complex III. This enzyme catalyzes the transfer of electrons from ubiquinol to cytochrome c, a critical step that links Complex I/II with Complex IV.

The cytochrome bc₁ complex contains two distinct binding sites for ubiquinone/ubiquinol, termed the Qo (quinone oxidation) site and the Qi (quinone reduction) site. Ilicicolins are potent and specific inhibitors of the Qi site , also referred to as Center N .[1][3]

The binding of an ilicicolin molecule to the Qi site physically obstructs the binding of ubiquinone, thereby blocking the transfer of an electron from the low-potential heme bL. This action effectively halts the "Q-cycle," preventing the complete oxidation of ubiquinol at the Qo site and blocking the reduction of cytochrome c.[1] Consequently, the proton-pumping function of Complex III ceases, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis.

The inhibition is highly selective for fungal mitochondria over their mammalian counterparts, providing a desirable therapeutic window.[1][4]

Figure 1: The mitochondrial electron transport chain and the specific inhibition point of this compound at the Qi site of Complex III.

Quantitative Inhibition Data

The inhibitory potency of the ilicicolin class, primarily exemplified by Ilicicolin H, has been quantified against mitochondrial enzymes from various species. The data highlights the strong and selective nature of this inhibition.

Table 1: Inhibitory Potency (IC₅₀) of Ilicicolin H against Cytochrome bc₁ Complex Activity

| Target Enzyme Source | IC₅₀ Value (nM) | IC₅₀ Value (ng/mL) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | 3 - 5 | ~1.3 - 2.2 | [1] |

| Candida albicans (NADH:cytochrome c oxidoreductase) | ~1.85 | 0.8 | [4] |

| Bovine Heart Mitochondria | 200 - 250 | ~87 - 108 | [1] |

| Rat Liver Mitochondria | ~3460 | 1500 | [4] |

| Rhesus Liver Mitochondria | ~1150 | 500 | [4] |

Note: IC₅₀ values are for ubiquinol-cytochrome c reductase activity unless otherwise specified. Conversion from nM to ng/mL uses the molecular weight of Ilicicolin H (~433.5 g/mol ).

The profound inhibition of mitochondrial function translates directly to potent antifungal activity.

Table 2: Antifungal Activity (MIC) of Ilicicolin H

| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference |

|---|---|---|

| Candida spp. | 0.04 - 1.56 | [2] |

| Cryptococcus spp. | 0.04 - 1.56 | [2] |

| Aspergillus spp. | 0.04 - 1.56 |[2] |

Experimental Methodologies

Evaluating the activity of a mitochondrial inhibitor like this compound requires a series of specialized bioassays.

Measurement of Mitochondrial Respiration (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Agilent Seahorse XFe96) to measure the real-time oxygen consumption rate (OCR) of living cells or isolated mitochondria upon exposure to the inhibitor.

Protocol:

-

Cell Plating: Seed appropriate cells (e.g., HepG2, or fungal spheroplasts) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to desired working concentrations in Seahorse XF assay medium. Load the compound into the appropriate injection ports of the hydrated sensor cartridge.

-

Assay Execution:

-

Replace the cell culture medium with pre-warmed assay medium.

-

Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

Place the cell plate into the Seahorse XFe analyzer. Initiate the calibration and assay protocol.

-

The instrument will first measure the basal OCR.

-

This compound is then injected, and subsequent changes in OCR are measured to determine the extent of inhibition.

-

-

Mitochondrial Stress Test (Optional): To further characterize the inhibition, a mitochondrial stress test can be performed by sequential injections of:

-

Oligomycin: An ATP synthase (Complex V) inhibitor.

-

FCCP: A protonophore that uncouples the proton gradient, inducing maximal respiration.

-

Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration completely.

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.

Figure 2: A typical experimental workflow for assessing a mitochondrial inhibitor using a Seahorse XF Extracellular Flux Analyzer.

Cytochrome bc₁ Complex (Ubiquinol-Cytochrome c Reductase) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III and is the gold standard for determining the IC₅₀ value of a direct inhibitor.

Protocol:

-

Source Material: Use isolated mitochondria or a purified cytochrome bc₁ complex from the target organism (e.g., yeast, bovine heart).

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA.

-

Substrate 1 (Electron Acceptor): Oxidized cytochrome c from equine heart.

-

Substrate 2 (Electron Donor): Decylubiquinol (DBH₂). Prepare fresh by reducing decylubiquinone with potassium borohydride.

-

Inhibitors: Prepare serial dilutions of this compound. Include a control inhibitor such as Antimycin A.

-

-

Assay Procedure:

-

Set a spectrophotometer to 550 nm.

-

In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial/enzyme preparation.

-

Add the desired concentration of this compound (or solvent control) and incubate for a few minutes.

-

Initiate the reaction by adding the electron donor, DBH₂.

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve using the extinction coefficient for reduced cytochrome c.

-

Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Logical Pathway of Inhibition

The sequence of events from the molecular interaction of this compound to the ultimate biological outcome can be visualized as a clear logical pathway.

Figure 3: Logical flow diagram illustrating the mechanism of action for this compound, from molecular binding to the resulting antifungal effect.

Conclusion

This compound, as part of the broader ilicicolin family, is a highly specific and potent inhibitor of mitochondrial respiration. Its mechanism of action is well-defined, involving direct binding to the Qi site of the cytochrome bc₁ complex. This leads to a blockade of the electron transport chain, collapse of the mitochondrial membrane potential, and cessation of ATP synthesis. The significant selectivity of this class of compounds for fungal over mammalian mitochondria, as demonstrated by quantitative data from Ilicicolin H, underscores its potential as a lead structure for the development of novel antifungal therapeutics. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and other related mitochondrial inhibitors.

References

- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Ilicicolin B and its related compounds represent a fascinating family of natural products with a spectrum of biological activities, ranging from potent antifungal action to promising anti-biofilm capabilities. This technical guide provides an in-depth review of the current scientific literature on this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

This compound: A Potential Agent Against Bacterial Biofilms

This compound has emerged as a compound of interest for its ability to combat bacterial biofilms, particularly those formed by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which renders them notoriously resistant to conventional antibiotics.

Anti-Biofilm Activity

Recent studies have demonstrated that this compound effectively inhibits the formation of S. aureus biofilms in a concentration-dependent manner.[1] The primary mechanism of this activity appears to be the disruption of the biofilm's structural integrity by dissociating the EPS matrix.[1] Specifically, exposure to this compound has been shown to reduce the protein and polysaccharide components of the EPS.[1]

Table 1: Biological Activity of this compound

| Compound | Target Organism | Activity | Quantitative Data | Reference |

| This compound | Staphylococcus aureus (including MRSA) | Anti-biofilm | Specific MIC and MBEC values are not yet widely reported in publicly available literature. | [1] |

Proposed Mechanism of Anti-Biofilm Action

The anti-biofilm activity of this compound is attributed to its ability to interfere with the extracellular polymeric substances that form the protective matrix of the biofilm. This disruption exposes the individual bacterial cells, potentially rendering them more susceptible to conventional antibiotics or the host immune system.

Ilicicolin H and Related Compounds: Potent Antifungal Agents

Ilicicolin H is a well-characterized analog of this compound with potent and broad-spectrum antifungal activity.[2] Its mechanism of action is distinct from that of this compound, targeting a fundamental process in fungal respiration.

Antifungal Activity and Mechanism of Action

Ilicicolin H is a highly selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III) in fungi.[2][3] It binds to the Qn site of the complex, blocking the electron transport chain and thereby inhibiting mitochondrial respiration.[3] This targeted action results in potent antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[2] Notably, Ilicicolin H exhibits over 1000-fold selectivity for the fungal enzyme compared to its mammalian counterpart, highlighting its potential as a selective antifungal agent.[2]

The antifungal activity of Ilicicolin H is dependent on the carbon source available to the fungi. Its minimum inhibitory concentrations (MICs) are significantly lower in media containing non-fermentable carbon sources, which necessitate mitochondrial respiration for energy production.[4]

Quantitative Antifungal Data

The following table summarizes the reported in vitro activities of Ilicicolin H and its recently discovered analogs, Ilicicolin J and Ilicicolin K.

Table 2: Antifungal Activity of Ilicicolin H and Related Compounds

| Compound | Target Organism | Activity Metric | Value | Reference |

| Ilicicolin H | Candida albicans | MIC | 0.04 - 0.31 µg/mL | [4] |

| Candida spp. | MIC | 0.01 - 5.0 µg/mL | [4] | |

| Cryptococcus spp. | MIC | 0.1 - 1.56 µg/mL | [4] | |

| Fungal mitochondrial cytochrome bc1 reductase | IC50 | 2-3 ng/mL | [2] | |

| Rat liver cytochrome bc1 reductase | IC50 | >2000 ng/mL | [2] | |

| Ilicicolin J | Candida albicans | MIC | 6.3 µg/mL | [5] |

| Ilicicolin K | Candida auris | MIC | 40 µg/mL | [1] |

| Saccharomyces cerevisiae (on glucose) | MIC | >50 µg/mL (Ilicicolin H) vs. potent activity (Ilicicolin K) | [6] |

Biosynthesis of Ilicicolin H

The biosynthetic pathway of Ilicicolin H has been elucidated and involves a biosynthetic gene cluster (BGC) encoding several key enzymes. The core structure is assembled by a polyketide-nonribosomal peptide synthetase (PKS-NRPS).

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound and its analogs.

Staphylococcus aureus Biofilm Formation Assay (Crystal Violet Method)

This assay is a standard method for quantifying biofilm formation.

Materials:

-

Tryptic Soy Broth (TSB)

-

96-well flat-bottomed microtiter plates

-

Staphylococcus aureus strain

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

33% Acetic Acid or Ethanol for solubilization

-

Microplate reader

Protocol:

-

Inoculum Preparation: Culture S. aureus overnight in TSB. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1) in fresh TSB.

-

Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile TSB as a negative control. Incubate the plate at 37°C for 24-48 hours without shaking.

-

Washing: Carefully discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with PBS until the washing solution is clear.

-

Solubilization: Add 200 µL of 33% acetic acid or ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Cytochrome bc1 Reductase Inhibition Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by compounds like Ilicicolin H.

Principle: The assay measures the reduction of cytochrome c, which is catalyzed by the cytochrome bc1 complex using a ubiquinol analog as a substrate. The reduction of cytochrome c is monitored spectrophotometrically by the increase in absorbance at 550 nm.

Materials:

-

Purified fungal or mammalian mitochondrial membranes (source of cytochrome bc1 complex)

-

Ubiquinol analog (e.g., decylubiquinol)

-

Cytochrome c (from horse heart)

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

Inhibitor compound (e.g., Ilicicolin H) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial membrane preparation.

-

Inhibitor Addition: Add the desired concentration of the inhibitor (Ilicicolin H) or solvent control to the reaction mixture and pre-incubate for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the ubiquinol analog substrate.

-

Monitoring: Immediately monitor the increase in absorbance at 550 nm over time. The initial rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The ilicicolin family of natural products presents significant therapeutic potential. This compound's novel anti-biofilm activity against the high-priority pathogen S. aureus warrants further investigation to elucidate its precise molecular targets and to obtain comprehensive quantitative data on its efficacy. For Ilicicolin H and its analogs, their potent and selective antifungal activity makes them promising lead compounds for the development of new antifungal drugs. However, challenges such as the high plasma protein binding of Ilicicolin H, which may limit its in vivo efficacy, need to be addressed through medicinal chemistry efforts.[2] The discovery of newer analogs like Ilicicolin K, which exhibits activity under conditions where Ilicicolin H is ineffective, opens up new avenues for research and development in this area.[6] Future studies should focus on structure-activity relationship (SAR) optimization to improve the pharmacokinetic properties of these compounds while retaining their potent biological activities.

References

- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Ilicicolin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

Ilicicolin B is chemically known as 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzaldehyde.[1] Its structure features a farnesyl group attached to a 2,4-dihydroxy-6-methylbenzaldehyde core.

Molecular Formula: C₂₃H₃₂O₃[1] Molecular Weight: 356.5 g/mol [1]

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests disconnecting the molecule at the bond between the aromatic ring and the farnesyl side chain. This leads to two key synthons: a nucleophilic aromatic core and an electrophilic farnesyl unit. The aldehyde functionality can be envisioned as being introduced at a later stage of the synthesis.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with commercially available orcinol and (E,E)-farnesyl bromide. The key steps involve a Friedel-Crafts alkylation to introduce the farnesyl chain onto the aromatic ring, followed by a regioselective formylation to install the aldehyde group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)-5-methylbenzene-1,2,4-triol (Farnesylated Orcinol Derivative)

This procedure outlines the Friedel-Crafts alkylation of orcinol with (E,E)-farnesyl bromide.

Materials:

-

Orcinol

-

(E,E)-Farnesyl bromide

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of orcinol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of (E,E)-farnesyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the farnesylated orcinol derivative.

Table 1: Quantitative Data for Step 1 (Estimated)

| Parameter | Value |

| Starting Material | Orcinol |

| Reagent | Farnesyl Bromide |

| Product | Farnesylated Orcinol |

| Theoretical Yield | (Calculated based on starting material) |

| Estimated Actual Yield | 60-70% |

| Purity (Post-Column) | >95% |

Step 2: Synthesis of this compound

This procedure describes the formylation of the farnesylated orcinol derivative using the Vilsmeier-Haack reaction.

Materials:

-

Farnesylated orcinol derivative (from Step 1)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ (1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of the farnesylated orcinol derivative (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Heat the aqueous mixture at 80-90 °C for 1 hour to hydrolyze the iminium intermediate.

-

Cool the mixture and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Table 2: Quantitative Data for Step 2 (Estimated)

| Parameter | Value |

| Starting Material | Farnesylated Orcinol |

| Product | This compound |

| Theoretical Yield | (Calculated based on starting material) |

| Estimated Actual Yield | 50-60% |

| Purity (Post-Column) | >98% |

Overall Process Workflow

Caption: Overall workflow for the proposed total synthesis of this compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

-

POCl₃ is highly corrosive and reacts violently with water; handle with extreme care.

-

Lewis acids such as BF₃·OEt₂ are corrosive and moisture-sensitive.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

-

Infrared (IR) spectroscopy

-

Comparison of spectral data with that reported for the natural product if available.

Disclaimer

This document provides a proposed synthetic route for this compound. The reaction conditions and yields are based on established chemical principles and analogous transformations reported in the literature. Actual results may vary, and optimization of each step may be necessary to achieve the desired outcome. Researchers should exercise their professional judgment and adhere to all laboratory safety protocols.

References

Application Notes and Protocol: In Vitro Assay for the Anti-Biofilm Activity of Ilicicolin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1] This mode of growth provides bacteria with significant protection against antibiotics and host immune responses, leading to persistent and chronic infections.[2][3] The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic strategies that can effectively target biofilms.[1] Ilicicolin B, a natural compound, has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and has been shown to effectively inhibit biofilm formation in a concentration-dependent manner.[1]

These application notes provide detailed protocols for assessing the in vitro anti-biofilm activity of this compound against pathogenic bacteria, such as Staphylococcus aureus. The described methods focus on determining the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC).

Principle of the Assays

The anti-biofilm activity of this compound is quantified using two primary endpoints:

-

Biofilm Inhibition Assay: This assay determines the lowest concentration of this compound that prevents the initial formation of a biofilm (MBIC). The assay involves exposing planktonic bacteria to various concentrations of the compound and quantifying the resulting biofilm biomass.[4][5]

-

Biofilm Eradication Assay: This assay evaluates the ability of this compound to disrupt and eliminate pre-formed, mature biofilms (MBEC).[5][6] Established biofilms are treated with the compound, and the remaining viable biomass is quantified.

Quantification is typically achieved using a crystal violet (CV) staining method. CV stains the total biofilm biomass, including bacterial cells and the EPS matrix.[7] The amount of retained stain is proportional to the amount of biofilm present.

Data Presentation: Quantitative Summary

The efficacy of this compound can be summarized by determining its Minimum Inhibitory Concentration (MIC) against planktonic cells, as well as its MBIC and MBEC values against biofilms.

Table 1: Sample Anti-microbial and Anti-biofilm Concentrations for this compound against S. aureus

| Parameter | Definition | Sample Value (µg/mL) |

|---|---|---|

| MIC | Minimum Inhibitory Concentration: Lowest concentration preventing visible planktonic growth. | 4 |

| MBIC | Minimum Biofilm Inhibitory Concentration: Lowest concentration inhibiting biofilm formation by ≥90%. | 8 |

| MBEC | Minimum Biofilm Eradication Concentration: Lowest concentration eradicating pre-formed biofilm by ≥90%. | 32 |

Table 2: Concentration-Dependent Biofilm Inhibition by this compound

| This compound Conc. (µg/mL) | Absorbance (OD 570nm) | Percentage Inhibition (%) |

|---|---|---|

| 0 (Control) | 1.25 | 0% |

| 1 | 0.98 | 21.6% |

| 2 | 0.65 | 48.0% |

| 4 | 0.24 | 80.8% |

| 8 | 0.11 | 91.2% |

| 16 | 0.08 | 93.6% |

| 32 | 0.07 | 94.4% |

Experimental Protocols

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile 96-well flat-bottomed polystyrene microtiter plates[4]

-

Crystal Violet solution (0.1% w/v in water)[4]

-

Glacial acetic acid (33% v/v in water) or 95% Ethanol

-

Microplate reader (absorbance at 570-595 nm)

-

Incubator (37°C)

This protocol assesses the ability of this compound to prevent biofilm formation.[5]

-

Bacterial Inoculum Preparation:

-

Inoculate a single bacterial colony into TSB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh TSB with 1% glucose to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Plate Preparation:

-

Add 100 µL of the prepared bacterial inoculum to each well of a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in the inoculated media. Add 100 µL of these dilutions to the wells to achieve final desired concentrations (e.g., ranging from 0.25 to 128 µg/mL).

-

Include a positive control (bacteria with no compound) and a negative control (sterile medium only).

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

-

Washing and Staining:

-

Gently discard the planktonic culture from the wells.

-

Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Air-dry the plate completely (e.g., by inverting on a paper towel).

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

-

Solubilization and Quantification:

-

Discard the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to dissolve the bound stain.

-

Incubate for 10-15 minutes.

-

Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

-

-

Data Analysis:

-

The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.

-

Percentage of Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100.

-

This protocol assesses the ability of this compound to destroy a pre-formed, mature biofilm.[5]

-

Biofilm Formation:

-

Prepare a bacterial inoculum (1 x 10⁶ CFU/mL) as described in Protocol 1.

-

Add 200 µL of the inoculum to each well of a 96-well plate.

-

Incubate at 37°C for 24-48 hours to establish a mature biofilm.

-

-

Treatment:

-

Discard the culture medium and wash the wells twice with sterile PBS to remove planktonic cells.

-

Prepare serial dilutions of this compound in fresh TSB with 1% glucose.

-

Add 200 µL of the this compound dilutions to the wells containing the established biofilm.

-

Include a positive control (biofilm with fresh medium, no compound) and a negative control (sterile medium).

-

-

Incubation:

-

Incubate the plate for an additional 24 hours at 37°C.

-

-

Quantification:

-

Follow steps 4-6 from Protocol 1 (Washing, Staining, Solubilization, and Quantification) to determine the remaining biofilm biomass.

-

-

Data Analysis:

-

The MBEC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in the biomass of the pre-formed biofilm compared to the untreated control.

-

Mechanism of Action Visualization

Studies suggest that this compound disrupts biofilms by degrading the EPS matrix.[1] Exposure to the compound reduces the protein and polysaccharide components within the matrix, leading to the disintegration of the biofilm structure.[1]

References

- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps [mdpi.com]

Application Notes and Protocols for In Vivo Studies with Ilicicolin B in a Murine Abscess Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of Ilicicolin B in a murine model of Staphylococcus aureus abscess. The protocols outlined below are based on established methodologies and available data on this compound and related compounds.

Introduction

Staphylococcus aureus is a leading cause of skin and soft tissue infections, frequently resulting in the formation of abscesses.[1] These localized infections are characterized by a collection of pus, bacteria, and immune cells, often encapsulated by a fibrin wall, which can limit the penetration of antibiotics.[1][2] The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), necessitates the development of novel therapeutic agents.

This compound, a natural product, has demonstrated promising antibacterial and anti-biofilm activity against S. aureus, including MRSA.[1] Notably, it has shown strong antibacterial effects in a murine abscess model, suggesting its potential as a therapeutic candidate for staphylococcal infections.[1] These application notes provide detailed protocols for establishing a murine subcutaneous abscess model and for evaluating the in vivo efficacy of this compound.

Murine Subcutaneous Abscess Model Protocol

This protocol describes the induction of subcutaneous abscesses in mice using S. aureus.

2.1. Materials

-

Bacterial Strain: Staphylococcus aureus (e.g., USA300 MRSA strain, ATCC BAA-1717 or other well-characterized abscess-forming strain).

-

Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

-

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Reagents:

-

Sterile Phosphate-Buffered Saline (PBS).

-

Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail).

-

Hair removal cream or electric clippers.

-

70% ethanol.

-

Sterile syringes (1 mL) and needles (27-30 gauge).

-

Calipers.

-

Sterile surgical instruments (forceps, scissors).

-

Tissue homogenizer.

-

This compound.

-

Vehicle for this compound (e.g., sterile PBS, DMSO, or a suitable formulation).

-

2.2. Experimental Workflow

Caption: Experimental workflow for the murine abscess model.

2.3. Detailed Methodology

2.3.1. Preparation of Bacterial Inoculum

-

Streak the S. aureus strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.

-

Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.8).

-

Harvest the bacteria by centrifugation (e.g., 4000 x g for 15 minutes).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on TSA plates.

2.3.2. Animal Preparation and Infection

-

Acclimatize the mice to the housing conditions for at least 7 days before the experiment.

-

One day before infection, remove the hair from the dorsal flank of each mouse using hair removal cream or electric clippers.

-

On the day of infection, anesthetize the mice.

-

Disinfect the shaved area with 70% ethanol.

-

Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved flank. A palpable bleb should form at the injection site.

-

Administer a sham injection of sterile PBS in a control group of mice.

-

Allow the mice to recover from anesthesia on a warming pad.

2.3.3. This compound Administration (Proposed Protocol)

Due to the limited publicly available data on the in vivo administration of this compound, the following are proposed starting points for dose-ranging and pharmacokinetic studies.

-

Dosing: Based on typical doses for natural product-derived antibacterial agents in murine models, a starting dose range of 10-50 mg/kg could be explored.

-

Administration Route:

-

Intraperitoneal (IP) injection: Dissolve this compound in a suitable vehicle (e.g., PBS with a low percentage of DMSO or another solubilizing agent) and administer via IP injection.

-

Oral gavage: Formulate this compound for oral administration.

-

Topical application: If investigating localized treatment, a topical formulation could be developed and applied directly to the abscess area.

-

-

Treatment Schedule: Initiate treatment at a specified time point post-infection (e.g., 2-4 hours) and continue for a defined period (e.g., 3-7 days), with administrations once or twice daily.

2.4. Monitoring and Endpoint Analysis

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

-

Measure the length and width of the developing abscess daily using calipers. The abscess area can be calculated as Length x Width.

-

At the end of the treatment period (or at predetermined time points), euthanize the mice by an approved method.

-

Aseptically excise the entire abscess.

-

Weigh the excised abscess tissue.

-

Homogenize the abscess tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

-

A portion of the abscess tissue can be fixed in formalin for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration and tissue necrosis).

-

Another portion of the tissue homogenate can be centrifuged, and the supernatant collected for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Proposed In Vivo Efficacy Study Groups

| Group | Treatment | Dose (mg/kg) | Administration Route | Frequency |

| 1 | Vehicle Control | - | (e.g., IP) | (e.g., BID) |

| 2 | This compound | 10 | (e.g., IP) | (e.g., BID) |

| 3 | This compound | 25 | (e.g., IP) | (e.g., BID) |

| 4 | This compound | 50 | (e.g., IP) | (e.g., BID) |

| 5 | Positive Control (e.g., Vancomycin) | (e.g., 30) | (e.g., IP) | (e.g., BID) |

Table 2: Example Data Summary for Efficacy Endpoints

| Treatment Group | Mean Abscess Area (mm²) ± SD (Day X) | Mean Bacterial Load (log10 CFU/g) ± SD | Mean Cytokine Level (pg/mL) ± SD |

| Vehicle Control | |||

| This compound (10 mg/kg) | |||

| This compound (25 mg/kg) | |||

| This compound (50 mg/kg) | |||

| Positive Control |

Putative Signaling Pathway of this compound in Modulating Inflammation

While the precise signaling pathways modulated by this compound in the context of a bacterial abscess are yet to be fully elucidated, many natural compounds with anti-inflammatory properties are known to interfere with key inflammatory signaling cascades. A plausible hypothesis is that this compound may attenuate the inflammatory response by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines in response to bacterial pathogens.

Caption: Putative anti-inflammatory signaling pathway of this compound.

This diagram illustrates a hypothetical mechanism where this compound may inhibit the production of pro-inflammatory cytokines by targeting the MAPK and NF-κB signaling pathways, which are activated by S. aureus pathogen-associated molecular patterns (PAMPs) binding to Toll-like receptors (TLRs) on host immune cells.

Conclusion

The protocols and application notes provided herein offer a robust framework for the in vivo evaluation of this compound in a murine abscess model. The successful execution of these studies will provide critical data on the efficacy of this compound and inform its potential development as a novel therapeutic for S. aureus infections. It is essential to perform initial dose-ranging and pharmacokinetic studies to optimize the treatment regimen for this compound. Further research is also warranted to elucidate the precise molecular mechanisms underlying its anti-inflammatory and antibacterial effects.

References

Application Notes and Protocols for Ilicicolin B in Cell Culture Experiments

Disclaimer: As of late 2025, detailed protocols and application notes for the use of Ilicicolin B in eukaryotic cell culture are not available in the scientific literature. The primary research focus on this compound has been its antibacterial and anti-biofilm properties, particularly against Staphylococcus aureus[1].

However, extensive research is available for a closely related compound, Ilicicolin H . Ilicicolin H is a well-characterized potent inhibitor of the mitochondrial cytochrome bc1 complex[2][3][4]. It has been investigated for its antifungal activity and its effects on various cancer cell lines[4][5]. The protocols and data presented below are for Ilicicolin H and are intended to serve as a comprehensive starting point for researchers interested in investigating this compound. It is anticipated that the experimental designs for Ilicicolin H can be adapted for this compound, though significant optimization will likely be necessary.

Ilicicolin H: Application Notes

Background: Ilicicolin H is a natural product first isolated from the fungus Cylindrocladium ilicicola. It is a potent antifungal agent that exhibits selective inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain[2][3]. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic cell death. Due to its targeted effect on mitochondria, Ilicicolin H has also been explored as a potential anti-cancer agent in various cell lines, including colon adenocarcinoma, non-small cell lung carcinoma, prostate carcinoma, and hepatocellular carcinoma[4][5].

Mechanism of Action: Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, which is distinct from the binding site of other inhibitors like antimycin A[2][6]. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the overall process of oxidative phosphorylation. This disruption of the electron transport chain leads to mitochondrial dysfunction, a key event that can initiate the intrinsic pathway of apoptosis.

Applications in Cell Culture:

-

Induction of Apoptosis: By inhibiting mitochondrial function, Ilicicolin H can be used to study the signaling pathways of apoptosis that are initiated by mitochondrial stress.

-

Investigation of Mitochondrial Respiration: It serves as a specific inhibitor to probe the role of the cytochrome bc1 complex in various cellular processes.

-

Cancer Cell Viability Studies: Ilicicolin H can be used to assess the sensitivity of different cancer cell lines to mitochondrial inhibitors.

-

Drug Synergy Studies: It can be used in combination with other therapeutic agents to explore synergistic effects in cancer treatment.

Quantitative Data for Ilicicolin H

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 (Ubiquinol-cytochrome c reductase activity) | Saccharomyces cerevisiae | 3-5 nM | [2] |

| IC50 (Ubiquinol-cytochrome c reductase activity) | Bovine mitochondria | 200-250 nM | [2] |

| IC50 (Cytochrome bc1 reductase inhibition) | Candida albicans | 2-3 ng/mL | [3] |

| IC50 (Cytochrome bc1 reductase inhibition) | Rat liver | 2000-5000 ng/mL | [5] |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | 0.04-0.31 µg/mL | [3] |

| Minimum Inhibitory Concentration (MIC) | Cryptococcus species | 0.1-1.56 µg/mL | [3] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ilicicolin H on a chosen cell line.

Materials:

-

Ilicicolin H (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Ilicicolin H in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ilicicolin H. Include a vehicle control (medium with the same concentration of DMSO used for the highest Ilicicolin H concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5 minutes and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the induction of apoptosis by Ilicicolin H using flow cytometry.

Materials:

-

Ilicicolin H

-

Cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Ilicicolin H at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with Ilicicolin H.

Materials:

-

Ilicicolin H

-

Cell line of interest

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with Ilicicolin H as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

Caption: Mechanism of Ilicicolin H action on the mitochondrial electron transport chain.

Caption: General experimental workflow for investigating this compound/H in cell culture.

Caption: Potential intrinsic apoptosis signaling pathway induced by Ilicicolin H.

References

- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ilicicolin B using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilicicolin B is a fungal metabolite, a member of the benzaldehydes and resorcinols, characterized by a 2,4-dihydroxy-6-methyl-benzaldehyde structure substituted with a trimethyldodeca-trienyl group.[1] Like its analogues (e.g., Ilicicolin H), it is a polyketide-derived natural product.[2][3] Accurate and precise quantification of this compound is essential for various research applications, including biosynthetic pathway studies, fermentation process optimization, and preclinical development. This document provides detailed protocols for the quantitative analysis of this compound using both HPLC with UV detection and the more sensitive and selective LC-MS/MS technique.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for developing robust analytical methods. Due to its high hydrophobicity (XLogP3 of 7.2), methods must be tailored for its retention and elution characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂O₃ | [1] |

| Molecular Weight | 356.5 g/mol | [1] |

| Monoisotopic Mass | 356.23514 Da | [1] |

| Predicted logP | 5.81 - 7.29 | [1][4] |

| Predicted Water Solubility | 0.0025 g/L | [4] |

| Common Solvents | DMSO, Acetonitrile, Methanol, Isopropanol | [5] |

Section I: HPLC-UV Method for this compound Quantification

This protocol details a reverse-phase HPLC method suitable for the quantification of this compound in purified samples or relatively clean extracts where sensitivity is not the primary concern.

Experimental Protocol: HPLC-UV

1. Instrumentation

-

A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh this compound standard and dissolve in DMSO to prepare a 1 mg/mL stock solution.[5]

-

Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile or the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (from Fungal Mycelium):

-

Homogenize frozen mycelium (100 mg) in 1 mL of an extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).[5]

-